1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol
Overview
Description
1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol is a compound that features a tetrazole ring attached to a propanol group The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol can be synthesized through various methods. One common approach involves the reaction of a suitable nitrile with sodium azide in the presence of a catalyst such as zinc chloride. This reaction proceeds through a cycloaddition mechanism to form the tetrazole ring . Another method involves the use of isocyanides in multicomponent reactions, such as the Ugi-azide reaction, which allows for the formation of tetrazole derivatives under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis and environmentally benign catalysts, such as L-proline, has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Industry: The compound is used in the development of new materials, such as energetic materials and polymers.
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. The compound’s effects are mediated through pathways involving the inhibition of specific enzymes or the activation of signaling cascades .
Comparison with Similar Compounds
1H-tetrazole: A simpler tetrazole compound without the propanol group.
5-substituted tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring.
Tetrazole-based drugs: Medications that contain the tetrazole ring as part of their structure, such as angiotensin II receptor blockers (ARBs).
Uniqueness: 1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol is unique due to the presence of both the tetrazole ring and the propanol group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2H-tetrazol-5-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-3(9)2-4-5-7-8-6-4/h3,9H,2H2,1H3,(H,5,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOBPTVHRXOQGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NNN=N1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2229437-85-6 | |
Record name | 1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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